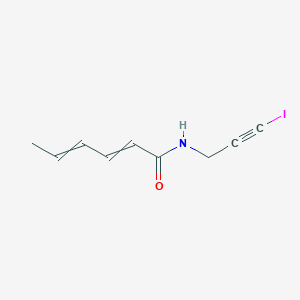
N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide is an organic compound characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a hexa-2,4-dienamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodoprop-2-yn-1-amine and hexa-2,4-dienoic acid.
Coupling Reaction: The 3-iodoprop-2-yn-1-amine is reacted with hexa-2,4-dienoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route described above with optimized reaction conditions to ensure high yield and purity.
Automated Processes: Utilizing automated reactors and purification systems to enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed under mild conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include epoxides, ketones, and carboxylic acids.
Reduction Reactions: Products include alkenes and alkanes.
Applications De Recherche Scientifique
N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Known for its antifungal and antimicrobial properties.
3-Iodo-2-propynyl N-butylcarbamate: Used as a preservative in various industries.
Iodopropynyl butylcarbamate: Commonly used in paints, coatings, and personal care products.
Uniqueness
N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and its potential in various scientific research fields make it a compound of significant interest.
Propriétés
Numéro CAS |
62899-31-4 |
|---|---|
Formule moléculaire |
C9H10INO |
Poids moléculaire |
275.09 g/mol |
Nom IUPAC |
N-(3-iodoprop-2-ynyl)hexa-2,4-dienamide |
InChI |
InChI=1S/C9H10INO/c1-2-3-4-6-9(12)11-8-5-7-10/h2-4,6H,8H2,1H3,(H,11,12) |
Clé InChI |
FKGOWBBGYOWLTA-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC(=O)NCC#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















